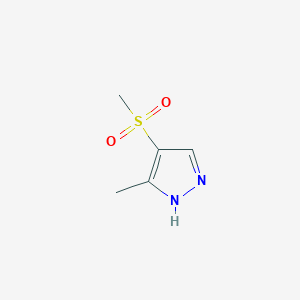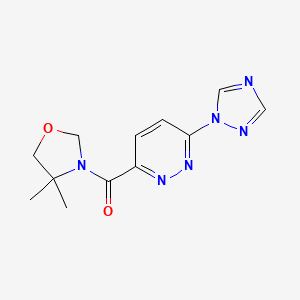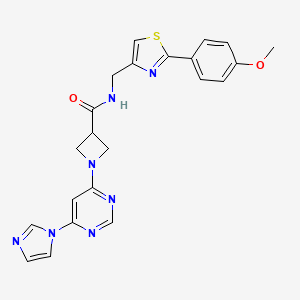![molecular formula C22H21N5O3 B2538113 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide CAS No. 1021098-87-2](/img/structure/B2538113.png)
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antibacterial Activity
Compounds containing the 1,2,4-triazole moiety, similar in structural complexity to the specified chemical, have shown promising antibacterial activity, particularly against Staphylococcus aureus. These hybrids are potent inhibitors of key bacterial enzymes and processes, suggesting a potential application in combating antibiotic-resistant strains. Their dual or multiple mechanisms of action present a significant advantage in developing new antibacterial agents (Li & Zhang, 2021).
Antioxidant Capacity
The antioxidant capacity of various compounds, including those with triazole and triazolopyridazine frameworks, has been extensively studied. The ABTS/PP decolorization assay, a common method for evaluating antioxidant activity, highlights the importance of these compounds in neutralizing oxidative stress, which is a key factor in many diseases and the aging process (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Environmental Contaminants and Toxicology
The ubiquity and environmental persistence of certain chemicals, including parabens and related compounds, have raised concerns regarding their potential as endocrine disruptors. Research into the occurrence, fate, and behavior of these chemicals in aquatic environments underscores the necessity for effective detection and removal strategies to mitigate their impact on human health and ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthesis and Chemical Properties
The synthesis and physico-chemical properties of 1,2,4-triazole derivatives and their thio-analogs have been a subject of significant interest due to their extensive application potential ranging from pharmaceuticals to agriculture. Recent advances in the synthesis methods and the exploration of their biological activities further highlight the versatility and importance of these compounds in scientific research and development (Parchenko, 2019).
Drug Development and Pharmaceutical Impurities
The development of novel drugs often involves the synthesis of complex molecules like omeprazole, a proton pump inhibitor, where understanding and controlling pharmaceutical impurities play a crucial role in ensuring drug safety and efficacy. Research into novel synthesis methods and the characterization of impurities are critical for advancing pharmaceutical science (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Mechanism of Action
Target of Action
Compounds with a similar triazole core have been found to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, resulting in various biological activities .
Biochemical Pathways
Compounds with a similar triazole core have been found to affect a variety of pathways, leading to diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar triazole core .
Result of Action
Compounds with a similar triazole core have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Action Environment
It is known that the biological activity of compounds can be influenced by various factors, including the chemical environment, the presence of other compounds, and the physiological state of the organism .
Properties
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-15-6-3-4-9-18(15)22(28)23-12-13-30-20-11-10-19-24-25-21(27(19)26-20)16-7-5-8-17(14-16)29-2/h3-11,14H,12-13H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRBYHBTFLIUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine](/img/structure/B2538033.png)


![1-benzyl-3-(4-tert-butylphenyl)-3-[(2,4-dimethoxyphenyl)methyl]thiourea](/img/structure/B2538040.png)
![2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide](/img/structure/B2538041.png)

![N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE](/img/structure/B2538043.png)
![3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B2538046.png)

![3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2538049.png)
![3-acetyl-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2538050.png)
![methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate](/img/structure/B2538051.png)

